Ethyl 3-oxo-4-phenylhexanoate

Catalog No.
S15854682
CAS No.
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-4-phenylhexanoate

Product Name

Ethyl 3-oxo-4-phenylhexanoate

IUPAC Name

ethyl 3-oxo-4-phenylhexanoate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-3-12(11-8-6-5-7-9-11)13(15)10-14(16)17-4-2/h5-9,12H,3-4,10H2,1-2H3

InChI Key

XSDCHQDUIUELCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)CC(=O)OCC

Ethyl 3-oxo-4-phenylhexanoate is an organic compound characterized by its ester functional group and a ketone moiety. It has the molecular formula C13H16O3C_{13}H_{16}O_3 and a molecular weight of approximately 220.26 g/mol. This compound features a phenyl group attached to a hexanoate chain, contributing to its unique chemical properties and potential applications in various fields including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
  • Substitution: The ethyl ester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

These reactions make Ethyl 3-oxo-4-phenylhexanoate a versatile intermediate in organic synthesis.

Research indicates that Ethyl 3-oxo-4-phenylhexanoate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. Its mechanism of action may involve interactions with specific cellular targets, influencing pathways related to cell proliferation and apoptosis.

Several methods have been developed for synthesizing Ethyl 3-oxo-4-phenylhexanoate:

  • Esterification: One common method involves the reaction of phenacyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by purification through recrystallization.
  • Meldrum's Acid Method: Another method utilizes Meldrum’s acid, where it reacts with phenylacetyl chloride in the presence of pyridine and dichloromethane, followed by refluxing with ethanol to yield the desired product.

These synthetic routes allow for efficient production of Ethyl 3-oxo-4-phenylhexanoate with high yields.

Ethyl 3-oxo-4-phenylhexanoate serves multiple roles in various fields:

  • Synthetic Intermediate: It is widely used in organic synthesis as an intermediate for preparing more complex molecules.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic applications, particularly in developing new drugs targeting cancer and infectious diseases.
  • Material Science: It can also be utilized in creating new materials due to its unique chemical properties.

Studies on the interactions of Ethyl 3-oxo-4-phenylhexanoate with biological systems are ongoing. Initial findings suggest that it may modulate enzyme activity or receptor binding, influencing cellular processes such as gene expression and metabolic pathways. Further research is necessary to elucidate the specific mechanisms involved.

Ethyl 3-oxo-4-phenylhexanoate can be compared with several structurally similar compounds, highlighting its uniqueness:

Compound NameCAS NumberSimilarityKey Features
Ethyl 3-oxo-4-phenylbutanoate718-08-10.95Shorter carbon chain; used as a synthetic intermediate.
Ethyl 3-oxo-3-(m-tolyl)propanoate33166-79-90.93Contains a methyl group on the aromatic ring.
Ethyl 3-oxo-3-(o-tolyl)propanoate51725-82-70.93Different positional isomer of tolane substitution.
Ethyl 3-oxo-3-(p-tolyl)propanoate27835-00-30.93Another positional isomer affecting physical properties.
Methyl 3-oxo-4-phenylbutanoate37779-49-00.95Methyl ester variant; differing solubility characteristics.

The uniqueness of Ethyl 3-oxo-4-phenylhexanoate lies in its specific structure and functional groups, which impart distinct physical and chemical properties that are valuable for various applications in research and industry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

234.125594432 g/mol

Monoisotopic Mass

234.125594432 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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